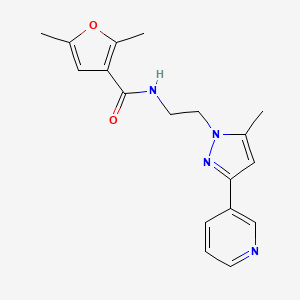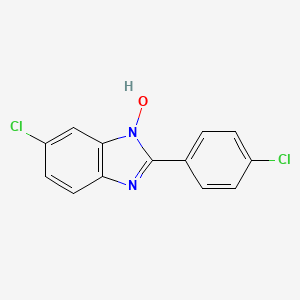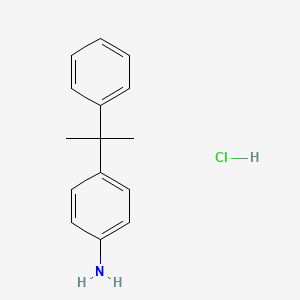
N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV020500 is a compound included in the Malaria Box, a collection of 400 compounds with demonstrated activity against blood-stage Plasmodium falciparum. The Malaria Box was assembled by the Medicines for Malaria Venture to provide researchers with access to diverse chemical structures for antimalarial drug discovery .
Mechanism of Action
Target of Action
The primary target of TCMDC-125233 is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . PfDHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite .
Mode of Action
TCMDC-125233 interacts with its target, PfDHODH, by binding to the enzyme’s active site . This interaction inhibits the function of PfDHODH, thereby disrupting the parasite’s ability to synthesize pyrimidines, which are crucial for DNA replication and cell growth .
Biochemical Pathways
The inhibition of PfDHODH by TCMDC-125233 affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the production of pyrimidines, which are essential components of nucleic acids. By inhibiting PfDHODH, TCMDC-125233 disrupts this pathway, leading to a deficiency in pyrimidine production and, consequently, hindering the parasite’s ability to replicate and grow .
Result of Action
The molecular effect of TCMDC-125233’s action is the inhibition of PfDHODH, leading to a disruption in the de novo pyrimidine biosynthesis pathway . On a cellular level, this results in a deficiency in pyrimidine production, which hinders the parasite’s ability to replicate and grow, ultimately leading to the death of the parasite .
Biochemical Analysis
Biochemical Properties
TCMDC-125233 has been found to interact with several enzymes and proteins. For instance, it has been shown to have a high binding affinity for the spike protein of SARS-CoV-2, suggesting a potential role in the treatment of COVID-19 . Furthermore, it has been found to inhibit the DNA gyrase of Mycobacterium tuberculosis, indicating its potential as an antitubercular agent .
Cellular Effects
The effects of TCMDC-125233 on cells are diverse and depend on the specific cellular context. In the context of SARS-CoV-2 infection, TCMDC-125233 has been shown to prevent the virus from entering host cells by targeting specific sites on the virus’s spike protein . In the context of tuberculosis, TCMDC-125233 has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting its DNA gyrase .
Molecular Mechanism
The molecular mechanism of action of TCMDC-125233 involves binding to specific biomolecules and altering their function. For instance, in the case of SARS-CoV-2, TCMDC-125233 binds to the spike protein of the virus, preventing it from binding to the host cell receptor and thus blocking viral entry . In the case of tuberculosis, TCMDC-125233 inhibits the DNA gyrase of Mycobacterium tuberculosis, thereby inhibiting bacterial growth .
Temporal Effects in Laboratory Settings
The effects of TCMDC-125233 over time in laboratory settings have not been extensively studied. Given its stability and high binding affinity for its target molecules, it is likely that TCMDC-125233 exerts its effects over a prolonged period .
Preparation Methods
The preparation of MMV020500 involves synthetic routes that include the use of various reagents and catalysts. The specific synthetic route and reaction conditions for MMV020500 are not publicly detailed, but general methods for synthesizing similar compounds often involve multi-step organic synthesis, including steps such as condensation, cyclization, and functional group modifications .
Industrial production methods for such compounds typically involve large-scale synthesis in batch reactors, followed by purification processes such as crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
MMV020500 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific functional groups present in MMV020500 and the reaction conditions employed .
Scientific Research Applications
MMV020500 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its activity against , the parasite responsible for malaria.
Medicine: Explored as a potential antimalarial drug candidate due to its activity against blood-stage malaria parasites.
Comparison with Similar Compounds
MMV020500 can be compared with other antimalarial compounds such as chloroquine, artemisinin, and quinine. Unlike chloroquine, which has been widely used but faces resistance issues, MMV020500 has shown activity against chloroquine-resistant strains of Plasmodium falciparum . Artemisinin and its derivatives are highly effective but have a short half-life, whereas MMV020500 offers a different mechanism of action and potentially longer-lasting effects .
Similar compounds include:
Chloroquine: Inhibits hemozoin formation but faces resistance issues.
Artemisinin: Highly effective but with a short half-life.
Quinine: An older antimalarial with a different mechanism of action.
MMV020500’s uniqueness lies in its ability to inhibit β-hematin formation more effectively than chloroquine and its potential to overcome resistance issues seen with other antimalarials .
Properties
IUPAC Name |
N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-15-6-2-7-16-12-5-8-17-13-9-10(14)3-4-11(12)13/h3-5,8-9,15H,2,6-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQFFQFYQVGMPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC1=C2C=CC(=CC2=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
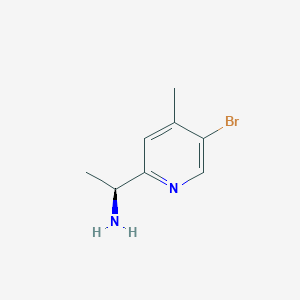
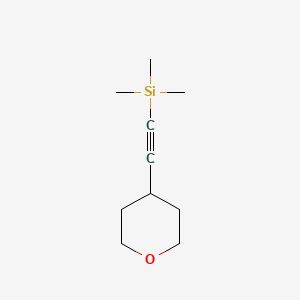
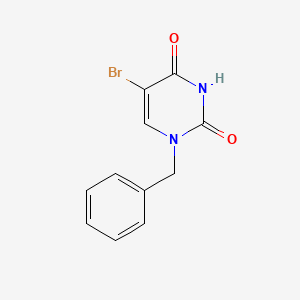
![3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2403510.png)
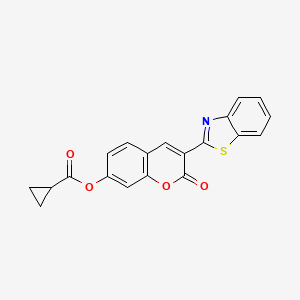
![1'-(2-Methylquinoline-8-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2403512.png)
![Diethyl 2-[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]malonate](/img/structure/B2403513.png)
![9-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2403515.png)
![N-(cyanomethyl)-2-({2,3'-difluoro-[1,1'-biphenyl]-4-yl}amino)acetamide](/img/structure/B2403516.png)
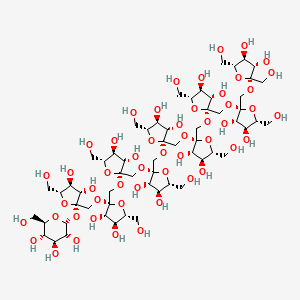
![2-(4-fluorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2403521.png)
